methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride
Description
Methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride (CAS: 3622-32-0) is an α-amino acid ester derivative featuring a naphthalen-1-yl substituent and a methyl ester group. This compound is widely utilized in pharmaceutical research as a chiral building block or intermediate for drug discovery, particularly in the synthesis of bioactive molecules targeting neurological or metabolic disorders . Its structure combines the planar aromatic system of naphthalene with the steric and electronic effects of the amino-ester moiety, making it valuable for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
methyl 2-amino-2-naphthalen-1-ylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c1-16-13(15)12(14)11-8-4-6-9-5-2-3-7-10(9)11;/h2-8,12H,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXBPJGUHOJEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC2=CC=CC=C21)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride typically involves the reaction of naphthalene derivatives with amino acids or their esters. One common method includes the esterification of 2-naphthylacetic acid followed by amination and subsequent hydrochloride salt formation . The reaction conditions often involve the use of catalysts and solvents such as methanol or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various naphthyl and amino derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Scientific Research Applications
The compound exhibits diverse applications in scientific research:
Organic Synthesis
Methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride serves as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which allows for the formation of different naphthyl and amino derivatives.
Biological Studies
In biological research, this compound is utilized to study enzyme interactions and protein-ligand binding . Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical pathways.
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties , particularly in anti-inflammatory and anticancer research. Preliminary studies suggest it may exhibit significant biological activities that warrant further investigation .
Industrial Applications
In industry, this compound is used in the production of dyes, pigments, and other chemicals. Its unique chemical structure allows it to be a versatile building block for various industrial applications .
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Ethyl 2-amino-2-(naphthalen-1-yl)acetate Hydrochloride
- Molecular Formula: C₁₄H₁₆ClNO₂
- Key Differences: The ethyl ester group (C₂H₅) replaces the methyl ester, increasing molecular weight by 14 g/mol.
- Applications : Used in similar pharmacological contexts but may exhibit altered metabolic stability compared to the methyl analog.
(R)-2-Amino-2-(naphthalen-1-yl)acetic Acid Hydrochloride
- Molecular Formula: C₁₂H₁₂ClNO₂
- Key Differences :
Methyl 2-amino-2-(2-methoxyphenyl)acetate Hydrochloride
2-Amino-2-(naphthalen-2-yl)acetic Acid Hydrochloride
- CAS : 433292-03-6
- Key Differences: Positional isomer with the naphthalen-2-yl substituent, altering spatial orientation and π-π stacking interactions.
Structural and Physicochemical Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent |
|---|---|---|---|---|
| Methyl 2-amino-2-(naphthalen-1-yl)acetate HCl | C₁₃H₁₄ClNO₂ | 253.72 | 3622-32-0 | Naphthalen-1-yl, methyl ester |
| Ethyl 2-amino-2-(naphthalen-1-yl)acetate HCl | C₁₄H₁₆ClNO₂ | 267.74 | 3916781 (CID) | Naphthalen-1-yl, ethyl ester |
| (R)-2-Amino-2-(naphthalen-1-yl)acetic Acid HCl | C₁₂H₁₂ClNO₂ | 237.68 | 1192350-47-2 | Naphthalen-1-yl, carboxylic acid |
| Methyl 2-amino-2-(2-methoxyphenyl)acetate HCl | C₁₀H₁₂ClNO₃ | 229.66 | 390815-44-8 | 2-Methoxyphenyl, methyl ester |
| 2-Amino-2-(naphthalen-2-yl)acetic Acid HCl | C₁₂H₁₂ClNO₂ | 237.68 | 433292-03-6 | Naphthalen-2-yl, carboxylic acid |
Biological Activity
Methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride is a compound of significant interest in biological research due to its diverse applications and potential therapeutic properties. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.
This compound is characterized by its unique structural configuration which facilitates various chemical reactions. It serves as an intermediate in the synthesis of complex organic molecules and is utilized in studies related to enzyme interactions and protein-ligand binding.
Synthesis Pathways
The compound can be synthesized via several methods, including:
- Oxidation : Using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction : Employing lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : Involving alkyl halides and acyl chlorides under acidic or basic conditions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial properties, comparable to standard antimicrobial agents .
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 0.5 | Antibacterial |
| Compound 7 | 0.064 | Antifungal |
| Compound 20 | 0.05 | Antifungal |
| Standard Drug (e.g., Amoxicillin) | Varies | Reference |
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. Its mechanism involves modulation of enzymatic activity, which can lead to various biological effects, including anti-inflammatory and anticancer activities .
Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Studies : A study demonstrated that this compound exhibits strong antifungal activity against multiple fungal species, with MIC values significantly lower than those of conventional antifungal agents .
- Cytotoxicity Tests : In vitro tests on cancer cell lines revealed that the compound possesses cytotoxic properties, indicating potential for development as an anticancer agent .
- Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its role in modulating metabolic processes.
Case Studies
A notable case study involved the evaluation of the compound's effects on Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The results indicated that derivatives of this compound exhibited promising cytotoxic activity compared to standard treatments like 5-fluorouracil .
Q & A
Q. Methodological Answer :
- ¹H NMR (DMSO-d₆): δ 8.2–7.4 ppm (naphthalene protons), δ 4.3 ppm (ester methyl), δ 3.1 ppm (amine).
- FT-IR : 1740 cm⁻¹ (ester C=O), 2500–3000 cm⁻¹ (amine HCl stretch).
- HRMS : Exact mass matching m/z 237.69 (C₁₃H₁₄ClNO₂) with <2 ppm error .
Advanced Question: How to quantify trace impurities in bulk batches?
Methodological Answer :
UPLC-PDA with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/acetonitrile gradient (5–95% over 10 min) resolves impurities at 0.1% levels. For structural identification, LC-MS/MS in MRM mode detects common by-products like 1-naphthylacetic acid (m/z 186.06) .
Basic Question: What storage conditions prevent decomposition?
Methodological Answer :
Store at -20°C in airtight, light-resistant containers with desiccants (silica gel). Solvent-based stocks (e.g., DMSO) should be aliquoted to avoid freeze-thaw cycles. Periodic TLC (silica, ethyl acetate/hexane 1:1) monitors stability .
Advanced Question: How to optimize reaction yields in asymmetric syntheses?
Methodological Answer :
Chiral auxiliaries (e.g., (R)-BINOL) or catalysts (e.g., Jacobsen’s thiourea) enhance enantiomeric excess. Solvent polarity (DMF vs. THF) and base selection (Et₃N vs. K₂CO₃) impact reaction kinetics. In situ FT-IR tracks intermediate formation, while HPLC with a chiral column (Chiralpak IA, hexane/isopropanol 85:15) quantifies enantiomeric ratios .
Advanced Question: How to resolve enantiomeric purity for chiral derivatives?
Methodological Answer :
Chiral SFC (supercritical fluid chromatography) with CO₂/ethanol mobile phases offers rapid resolution (e.g., 5 min runtime). Alternatively, Mosher ester analysis via ¹H NMR compares Δδ values of diastereomeric esters to assign absolute configuration .
Advanced Question: How to address solubility challenges in biological assays?
Methodological Answer :
Use co-solvents (≤5% DMSO in PBS) or cyclodextrin inclusion complexes. Dynamic light scattering (DLS) confirms nanoparticle dispersion stability. For in vitro assays, equilibrium solubility is measured via shake-flask method (pH 1–7.4 buffers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
